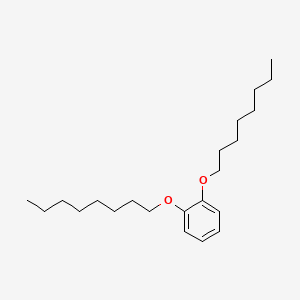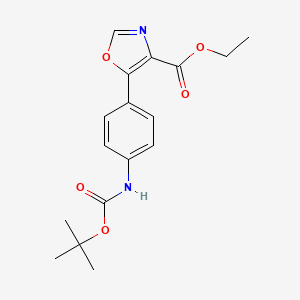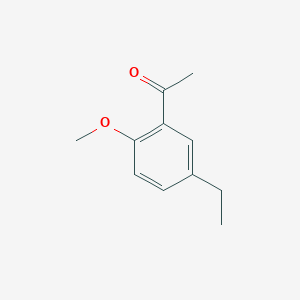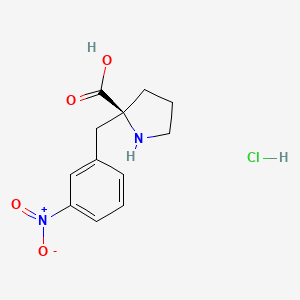
1,2-Bis(octyloxy)benzene
Descripción general
Descripción
1,2-Bis(octyloxy)benzene is an organic compound with the molecular formula C22H38O2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are replaced by octyloxy groups. This compound is known for its applications in various fields, including material science and organic synthesis.
Métodos De Preparación
1,2-Bis(octyloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene-1,2-diol with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. Here is a general procedure:
Stage 1: Benzene-1,2-diol is mixed with potassium carbonate in DMF and stirred at room temperature for about an hour.
The product is then purified through standard techniques such as column chromatography to obtain this compound in high yield.
Análisis De Reacciones Químicas
1,2-Bis(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction: Reduction reactions can convert the compound into simpler derivatives or remove oxygen functionalities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Bis(octyloxy)benzene has several applications in scientific research:
Material Science: It is used in the synthesis of polymers and other materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Electrochemical Studies: It is used in the study of electrochemical properties of organic compounds.
Biological Research: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(octyloxy)benzene depends on its application. In material science, its effects are primarily due to its ability to form stable, conductive polymers. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products.
Comparación Con Compuestos Similares
1,2-Bis(octyloxy)benzene can be compared with other similar compounds such as:
1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of octyloxy groups.
1,2-Diethoxybenzene: Similar structure but with ethoxy groups instead of octyloxy groups.
1,2-Dipropoxybenzene: Similar structure but with propoxy groups instead of octyloxy groups.
The uniqueness of this compound lies in its longer alkyl chains, which can impart different physical and chemical properties compared to its shorter-chain analogs .
Propiedades
IUPAC Name |
1,2-dioctoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-3-5-7-9-11-15-19-23-21-17-13-14-18-22(21)24-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLUIKNPCILERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=CC=C1OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369291 | |
| Record name | 1,2-Bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4956-41-6 | |
| Record name | 1,2-Bis(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)











